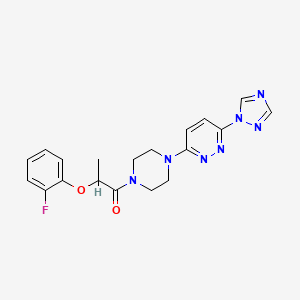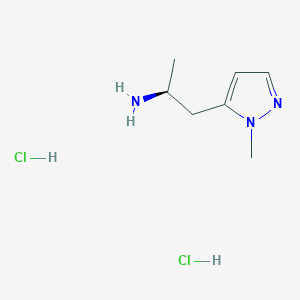
6-Ethyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride is a sophisticated chemical compound known for its unique structure and versatility
准备方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis. A typical pathway involves the following steps:
Starting Materials: : The initial reactants include 3-(methylthio)aniline and 6-ethylquinoline-3-carbonitrile.
Intermediate Formation: : Through a series of reactions involving nitration, reduction, and acylation, intermediates are formed.
Final Step: : The critical step involves a coupling reaction facilitated by a catalyst to form 6-Ethyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile.
Hydrochloride Addition: : The final product is converted to its hydrochloride salt for increased stability.
Industrial Production Methods
Industrial-scale production might employ continuous flow reactors to maintain reaction conditions efficiently. Optimized conditions such as temperature, pressure, and catalysts are crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
6-Ethyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride can undergo various reactions:
Oxidation: : This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction can be achieved through catalytic hydrogenation.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly on the quinoline ring.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate
Reduction Reagents: : Palladium on carbon, sodium borohydride
Substitution Reagents: : Halogens, alkylating agents
Major Products Formed
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology
It can act as a probe for investigating biological pathways and mechanisms, particularly those involving quinoline derivatives.
Medicine
The compound's potential therapeutic properties make it a candidate for drug development, targeting specific biological pathways.
Industry
In the industrial sector, it can be used in the manufacture of dyes, pigments, and advanced materials due to its stability and reactivity.
作用机制
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. By binding to these targets, it can modulate various biological pathways, leading to specific outcomes. These interactions often involve hydrogen bonding, van der Waals forces, and π-π stacking.
相似化合物的比较
6-Ethyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride stands out due to its unique combination of an ethyl group and a methylthio-phenylamino substituent on the quinoline ring. Similar compounds include:
6-Methyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile
6-Ethyl-4-((4-(methylthio)phenyl)amino)quinoline-3-carbonitrile
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.
属性
IUPAC Name |
6-ethyl-4-(3-methylsulfanylanilino)quinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S.ClH/c1-3-13-7-8-18-17(9-13)19(14(11-20)12-21-18)22-15-5-4-6-16(10-15)23-2;/h4-10,12H,3H2,1-2H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGENYIPHBRYLNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=CC=C3)SC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![14,14-dimethyl-10-(2-nitrophenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2991018.png)
![[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2991020.png)
![N-(4-methoxyphenyl)-3-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)propanamide](/img/structure/B2991021.png)



![N-(3-Methyl-1,2-oxazol-5-yl)-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2991029.png)
![N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2991031.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2991035.png)
![2-Chloro-1-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2991036.png)
![3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one](/img/structure/B2991037.png)
